molecular formula C8H6ClFO B15321572 2-(4-Chloro-2-fluorophenyl)oxirane

2-(4-Chloro-2-fluorophenyl)oxirane

Cat. No.: B15321572
M. Wt: 172.58 g/mol
InChI Key: IDCFGTBFMIMIMF-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6ClFO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)oxirane typically involves the reaction of 4-chloro-2-fluorophenyl derivatives with epoxidizing agents. One common method is the reaction of 4-chloro-2-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)oxirane involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. This ring strain makes the compound highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-fluorophenyl)oxirane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can lead to distinct properties and applications compared to other oxirane derivatives .

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)oxirane

InChI

InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2

InChI Key

IDCFGTBFMIMIMF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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